4-Bromo-5-chloro-7-methylindoline-2,3-dione
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Overview
Description
4-Bromo-5-chloro-7-methylindoline-2,3-dione is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and chlorine substitutions, offers interesting properties for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-7-methylindoline-2,3-dione typically involves the bromination and chlorination of 7-methylindoline-2,3-dione. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistent quality and yield. The process would include stringent purification steps to remove any impurities and ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-7-methylindoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine or other reduced forms.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
4-Bromo-5-chloro-7-methylindoline-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-7-methylindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substitutions can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7-methylindoline-2,3-dione
- 4-Bromo-5-methylindoline-2,3-dione
- 7-Methylindoline-2,3-dione
Uniqueness
4-Bromo-5-chloro-7-methylindoline-2,3-dione is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution can provide enhanced properties compared to similar compounds with only one halogen substitution .
Properties
Molecular Formula |
C9H5BrClNO2 |
---|---|
Molecular Weight |
274.50 g/mol |
IUPAC Name |
4-bromo-5-chloro-7-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5BrClNO2/c1-3-2-4(11)6(10)5-7(3)12-9(14)8(5)13/h2H,1H3,(H,12,13,14) |
InChI Key |
KKDIEWRWFCKGRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C2=O)Br)Cl |
Origin of Product |
United States |
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